molecular formula C23H19N5O4 B2576190 N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)benzofuran-2-carboxamide CAS No. 1207027-78-8

N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)benzofuran-2-carboxamide

Cat. No.: B2576190
CAS No.: 1207027-78-8
M. Wt: 429.436
InChI Key: WMHSRBUMPGQKSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C23H19N5O4 and its molecular weight is 429.436. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

The chemical compound N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)benzofuran-2-carboxamide is part of a broader class of compounds with significant biological activities. For example, research on similar structures has led to the development of compounds with potential antiviral and antitumor activities. One study synthesized a series of 3,4,6-trisubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides, revealing significant activity against measles in vitro and moderate antitumor activity against leukemia cell lines (Petrie et al., 1985).

Chemical Synthesis and Characterization

In another research avenue, the synthesis, characterization, and in vitro antimicrobial screening of novel series integrating pyrazole and benzofuran moieties demonstrated the versatility of such compounds. The study highlighted the efficient synthesis and the potential antibacterial activity against pathogenic bacteria (Idrees et al., 2020).

Potential for Anti-Inflammatory and Analgesic Agents

The exploration of novel compounds derived from benzofuran and pyrimidine structures has also indicated potential as anti-inflammatory and analgesic agents. One study synthesized novel benzodifuranyl compounds, which exhibited significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, suggesting a promising avenue for the development of new therapeutic agents (Abu‐Hashem et al., 2020).

Advances in Heterocyclic Chemistry

Research into polyfunctionally substituted pyrazolo[1,5-a]pyrimidines under solvent-free conditions has contributed to the field of heterocyclic chemistry, showcasing the potential for creating novel compounds with diverse biological activities. Such studies underscore the significance of developing new synthetic methodologies for heterocyclic compounds (Quiroga et al., 2007).

Properties

IUPAC Name

N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O4/c1-3-15-13(2)24-23(26-21(15)29)28-20(12-16(27-28)18-9-6-10-31-18)25-22(30)19-11-14-7-4-5-8-17(14)32-19/h4-12H,3H2,1-2H3,(H,25,30)(H,24,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMHSRBUMPGQKSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(NC1=O)N2C(=CC(=N2)C3=CC=CO3)NC(=O)C4=CC5=CC=CC=C5O4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.